molecular formula C25H26O3 B11138141 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11138141
M. Wt: 374.5 g/mol
InChI Key: PZKVMPMLJMMIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furochromenone core. Key structural features include:

  • Methyl groups at positions 2 and 5, contributing to steric effects and metabolic stability.
  • Phenyl substituent at position 3, which may influence π-π interactions in biological targets.

This compound belongs to a broader class of furocoumarins, which are known for their photochemical, anticancer, and enzyme-modulating activities .

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

6-hexyl-2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O3/c1-4-5-6-10-13-19-16(2)20-14-21-23(15-22(20)28-25(19)26)27-17(3)24(21)18-11-8-7-9-12-18/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3

InChI Key

PZKVMPMLJMMIKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation Using Meldrum’s Acid

A widely employed method involves a one-pot three-component reaction using Meldrum’s acid , arylglyoxals, and polyalkoxyphenols. This approach leverages the high reactivity of Meldrum’s acid to form the furochromenone core.

Procedure :

  • Meldrum’s acid (1.2 equiv) and 4-methoxybenzaldehyde-derived arylglyoxal (1.0 equiv) are dissolved in anhydrous ethanol.

  • A solution of 5-hexylresorcinol (1.0 equiv) in THF is added dropwise under nitrogen.

  • The mixture is refluxed at 80°C for 12 hours, followed by quenching with ice-cold water.

  • The precipitate is filtered and purified via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

  • Yield : 62–68%

  • Purity : >95% (HPLC)

  • Critical Factor : Stoichiometric control of arylglyoxal prevents side-product formation.

Acid-Catalyzed Cyclization

Cyclization of pre-functionalized intermediates under acidic conditions is another cornerstone strategy.

Example :

  • Precursor : 3-(3-Hexyl-4-hydroxyphenyl)-5-methylcoumarin

  • Reagent : Concentrated H₂SO₄ (catalytic)

  • Conditions : 110°C, 6 hours

  • Outcome : Intramolecular cyclization forms the furo[3,2-g]chromen-7-one scaffold.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Suzuki-Miyaura Coupling

Introduction of the phenyl group at position 3 is efficiently achieved via Suzuki-Miyaura coupling.

Protocol :

  • 6-Hexyl-2,5-dimethyl-7H-furo[3,2-g]chromen-7-one (1.0 equiv) is brominated at position 3 using NBS (1.1 equiv) in CCl₄.

  • The brominated intermediate reacts with phenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in THF/H₂O (3:1).

  • The reaction is stirred at 70°C for 8 hours.

Performance Metrics :

  • Yield : 74–82%

  • Side Products : <5% debrominated byproducts

Silver-Catalyzed Dimerization and Alkylation

Silver catalysts enable tandem reactions for simultaneous backbone formation and alkylation.

Case Study :

  • Substrate : 3-(1-Alkynyl)chromone derivative

  • Catalyst : AgOAc (10 mol%)

  • Base : NaH (1.5 equiv) in DMF

  • Outcome : Dimerization followed by hexyl group insertion via alkyl halides.

Optimization Table :

EntryBaseSolventYield (%)Byproducts (%)
1K₂CO₃NMP2320
2NaHDMF71<5
3Et₃NDMFTrace

Data adapted from

Alkylation and Functional Group Modifications

Direct Alkylation of the Hexyl Chain

The hexyl side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Friedel-Crafts Approach :

  • Reagents : Hexyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

  • Conditions : Dichloromethane, 0°C → rt, 12 hours

  • Yield : 58%

Challenges :

  • Competing oligomerization requires careful temperature control.

  • Use of bulky solvents (e.g., 1,2-dichloroethane) suppresses side reactions.

Methylation at Positions 2 and 5

Methyl groups are installed using dimethyl sulfate under basic conditions.

Procedure :

  • The deprotonated intermediate (generated with NaH) reacts with dimethyl sulfate (2.2 equiv).

  • Reaction monitored by TLC (hexane:acetone, 7:3).

  • Yield : 89%

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica column, isocratic elution with hexane:ethyl acetate (7:3).

  • Recrystallization : Ethanol/water (1:1) yields crystals suitable for XRD.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45–7.32 (m, 5H, aromatic H)

    • δ 2.89 (t, 2H, hexyl-CH₂)

    • δ 2.41 (s, 6H, CH₃ groups)

  • FTIR : 1650 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C)

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reproducibility.

  • Yield Scaling : Lab-scale 68% → Pilot-scale 65%

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF.

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enable 5 reuse cycles .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of furochromenes exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one have shown effectiveness against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). In these studies, certain derivatives outperformed traditional chemotherapeutic agents like Cisplatin in terms of efficacy .

Antifungal Activity

The antifungal potential of furochromene derivatives has also been explored. For example:

  • Mycelial Growth Rate Method : This method was utilized to assess the antifungal activity against pathogens such as Fusarium graminearum and Fusarium monitiforme. Certain compounds exhibited high inhibitory indices, indicating strong antifungal properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

Compound StructureBiological ActivityRemarks
6-Hexyl DerivativeAnticancerHigh potency against multiple cell lines
Dimethyl SubstituentsAntifungalEnhanced activity against specific fungi

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Screening : In a study involving a library of furochromene derivatives, 6-hexyl analogs were screened against multiple cancer cell lines, revealing promising results that warrant further exploration in clinical settings .
  • Fungal Inhibition Trials : A series of trials demonstrated that certain structural modifications led to increased antifungal activity, suggesting pathways for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism of action of 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Furochromenone Core

The biological and physicochemical properties of furocoumarins are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-hexyl, 2,5-dimethyl, 3-phenyl C₂₆H₂₆O₃ 398.48 High lipophilicity (predicted)
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-butyl, 5-methyl, 3-phenyl C₂₂H₂₀O₃ 332.39 Studied for CYP 3A4 inhibition
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2,3,5,9-tetramethyl C₁₅H₁₄O₃ 242.27 Reduced steric bulk; higher solubility
3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one 3-(4-methoxyphenyl), 5-phenyl C₂₄H₁₆O₄ 368.38 Enhanced electronic effects (methoxy)
5-((Diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one 5-(diethylaminomethyl), 3-phenyl C₂₂H₂₁NO₃ 353.41 Melanogenesis activation via cAMP/PKA
Key Observations:

Alkyl Chain Length (Position 6):

  • The hexyl substituent in the target compound increases molecular weight and lipophilicity compared to the butyl analogue (332.39 vs. 398.48 g/mol), which may enhance tissue penetration but reduce aqueous solubility .
  • Butyl-substituted derivatives are associated with CYP 3A4 inhibition, suggesting chain length modulates enzyme interaction .

Aromatic vs.

Functional Group Diversity (Position 5): The diethylaminomethyl group in the melanogenesis-activating compound highlights how polar substituents at position 5 can redirect biological activity toward signaling pathways like cAMP/PKA.

Pharmacological and Biochemical Implications

  • CYP 3A4 Inhibition: Shorter alkyl chains (e.g., butyl) in derivatives like 9a–9d () enhance rigidity and improve enzyme inhibition, whereas bulkier chains (hexyl) may reduce efficacy due to steric hindrance .
  • Anticancer Potential: Derivatives with halogenated or spin-labelled side chains (e.g., ) exhibit blood-brain barrier penetration, a property less likely in the hexyl-substituted compound due to higher molecular weight .

Physicochemical Properties

Property Target Compound 6-Butyl Analogue 5,6-Dimethyl Derivative
LogP (Predicted) ~5.2 ~4.1 ~3.8
Water Solubility Poor (<0.1 mg/mL) Moderate (0.1–1 mg/mL) High (>1 mg/mL)
Melting Point Not reported Not reported 217–219°C

Biological Activity

6-Hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromones, which have garnered interest due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26O2C_{22}H_{26}O_2 with a molecular weight of approximately 334.45 g/mol. The compound features a furochromone backbone that is known for its bioactive properties.

1. Antioxidant Activity

Research indicates that compounds within the furochromone class exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of furochromones showed varying degrees of radical scavenging activity, suggesting that this compound may also possess similar capabilities .

2. Anti-inflammatory Effects

Furochromones have been evaluated for their anti-inflammatory potential. In vitro studies have shown that these compounds can inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory processes. Specifically, derivatives have demonstrated moderate inhibition against COX-2 and LOX enzymes, indicating a potential role for this compound in managing inflammatory conditions .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of furochromone derivatives. For example, certain compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests a promising avenue for further research .

Case Study 1: Inhibition of Cholinesterases

A study explored the biological activity of various furochromone derivatives against cholinesterase enzymes (AChE and BChE), which are implicated in Alzheimer's disease. The results indicated that specific substitutions on the furochromone scaffold could enhance inhibitory potency against these enzymes. Although direct data on this compound was not available, the findings suggest potential applicability in neurodegenerative conditions .

Case Study 2: Cytotoxicity in Cancer Cells

In a recent study focusing on the cytotoxic effects of furochromones on human cancer cell lines, several derivatives exhibited low micromolar activity against A549 and K562 cells. The study utilized cell cycle analysis to demonstrate that these compounds could effectively induce G2/M arrest, leading to apoptosis in treated cells. This finding underscores the need for further investigation into the specific effects of this compound on cancer cell proliferation and survival mechanisms .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX and LOX inhibition
AnticancerInduction of apoptosis
NeuroprotectiveCholinesterase inhibition

Q & A

Q. What are the established synthetic routes for 6-hexyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the furocoumarin core. For example, hydrazine hydrate reflux in ethanol (2–6 hours) followed by NaOH extraction and silica gel chromatography (ethyl acetate:hexane, 4:1) yields ~80% purity . Optimization includes controlling solvent polarity (e.g., ethanol vs. MeCN), reflux duration, and column eluent ratios. Side reactions like over-alkylation or isomerization may reduce yields, necessitating real-time TLC monitoring .

| Synthesis Method Comparison | |----------------------------------|-------------------------------------------| | Reagent System | Ethanol/hydrazine hydrate vs. MeCN/DMTT | | Key Step | Nucleophilic substitution vs. Mitsunobu coupling | | Yield Range | 60–82% |

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers distinguish this compound?

Methodological Answer:

  • 1H NMR : Look for aromatic proton signals (δ 7.60 ppm for furan-coupled protons) and alkyl chain integration (δ 2.48–3.96 ppm for methyl/hexyl groups) .
  • 13C NMR : Carbonyl resonance at ~160 ppm (C-7 ketone) and furan/phenyl carbons at 100–150 ppm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 402.073953 (C23H14O7) .
  • IR : Absorbance at ~1732 cm⁻¹ (lactone C=O) and ~2185 cm⁻¹ (ethynyl groups, if present) .

Q. What are the common biological targets of furocoumarin analogs, and how does structural substitution influence activity?

Methodological Answer: Furocoumarins often target DNA topoisomerases or intercalate into DNA, with bioactivity modulated by substituents. For example:

  • Hexyl chain : Enhances lipophilicity, improving membrane permeability .
  • Methoxy groups : Increase phototoxicity (e.g., psoralen analogs) .
  • Phenyl substitution : Stabilizes π-π stacking with aromatic amino acids in enzyme binding pockets .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data between studies be systematically resolved?

Methodological Answer:

  • Spectral discrepancies : Calibrate instruments using certified standards (e.g., deuterated solvents for NMR) and cross-validate with 2D techniques (COSY, HSQC) .
  • Bioactivity variability : Control for stereochemistry (e.g., axial vs. equatorial substituents) and purity (>95% by HPLC). For example, isomers in (5-phenyl vs. 9-phenyl) show divergent DNA-binding efficiencies .

Q. What computational strategies predict the compound’s pharmacokinetics and target binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., topoisomerase IIα, PDB ID: 1ZXM) to simulate binding modes. Focus on hydrophobic interactions with the hexyl chain and hydrogen bonds with the lactone oxygen .
  • ADMET prediction : SwissADME or ADMETLab estimate logP (~4.2) and CYP450 inhibition risks. High logP (>5) may signal hepatotoxicity .

Q. How can reaction conditions be optimized to suppress byproducts like regioisomers or over-alkylated derivatives?

Methodological Answer:

  • Temperature control : Lower temperatures (0–5°C) reduce electrophilic side reactions during alkylation .
  • Catalyst screening : CsF or K2CO3 improves regioselectivity in Mitsunobu reactions (e.g., 82% yield in vs. 60% without catalysts) .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to separate isomers .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

Methodological Answer: Yield disparities often stem from:

  • Impurity profiles : Unoptimized column chromatography (e.g., ethyl acetate:hexane ratios) may retain polar byproducts .
  • Reagent quality : Hydrazine hydrate purity (≥98% vs. 80%) significantly impacts substitution efficiency .
  • Scale effects : Milligram-scale reactions ( ) show lower reproducibility than gram-scale () due to heat transfer limitations.

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in phototoxicity assays?

Methodological Answer:

  • UV shielding : Use amber glassware and UV-blocking PPE to prevent unintended photoactivation .
  • Ventilation : Furocoumarins may volatilize during reflux; conduct reactions in fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.